N'-(4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide
Description
N'-(4-Methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide is a sulfonohydrazide derivative featuring a benzothiazole core linked to a morpholine-sulfonyl-substituted benzohydrazide moiety. The benzothiazole ring enhances metabolic stability and binding affinity to biological targets, while the morpholinosulfonyl group contributes to solubility and electronic effects .
Properties
IUPAC Name |
N'-(4-methyl-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S2/c1-13-3-2-4-16-17(13)20-19(28-16)22-21-18(24)14-5-7-15(8-6-14)29(25,26)23-9-11-27-12-10-23/h2-8H,9-12H2,1H3,(H,20,22)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVXKWOZTZNHRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzo[d]thiazole-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 4-(morpholinosulfonyl)benzoyl chloride under basic conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or ethanol and may involve catalysts or reagents like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-(4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infectious diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’-(4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Sulfonyl Group
The sulfonyl group in this compound is functionalized with morpholine, but analogs with alternative cyclic amines demonstrate distinct physicochemical and biological profiles:
Key Insight: Morpholino derivatives generally exhibit balanced solubility and electronic effects compared to piperidine or pyrrolidine analogs, which may influence receptor binding .
Modifications on the Benzothiazole Core
Substitutions on the benzothiazole ring significantly alter bioactivity:
Key Insight : The 4-methyl group in the target compound may reduce metabolic degradation compared to halogenated analogs, though fluorinated derivatives often show enhanced target affinity .
Biological Activity
N'-(4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound features a unique structural framework that may contribute to various pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 316.36 g/mol
The compound consists of a benzothiazole moiety linked to a morpholinyl sulfonamide and a hydrazide group, which may enhance its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. For instance, benzothiazole derivatives have shown significant activity against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of angiogenesis.
Case Study: Anticancer Effects
In a comparative study involving various benzothiazole derivatives, it was found that certain structures exhibited IC values in the micromolar range against non-small cell lung carcinoma (NSCLC) cell lines A549 and NCI-H23. The most active derivatives demonstrated IC values ranging from 1.48 µM to 47.02 µM, indicating strong antiproliferative effects .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 4b | A549 | 1.48 |
| 15a | NCI-H23 | 0.49 |
| 16a | NCI-H23 | 68.9 |
The mechanism behind the anticancer activity of this compound likely involves:
- Induction of Apoptosis : Studies have shown that similar compounds can trigger apoptosis in cancer cells through caspase activation and mitochondrial dysfunction.
- VEGFR Inhibition : Many benzothiazole derivatives exhibit inhibitory action on Vascular Endothelial Growth Factor Receptor (VEGFR), which is crucial for tumor angiogenesis. For example, compounds with structural similarities demonstrated VEGFR-2 inhibitory activities with IC values ranging from 45.4 nM to 132.5 nM .
Anti-inflammatory Activity
In addition to anticancer properties, compounds containing morpholine and benzothiazole moieties have been studied for their anti-inflammatory effects. The presence of sulfonamide groups may enhance the ability of these compounds to inhibit inflammatory pathways.
Research Findings
A study evaluating the anti-inflammatory potential of morpholine-containing compounds found that they effectively reduced pro-inflammatory cytokines in vitro. The results indicated a dose-dependent response with significant reductions in TNF-alpha and IL-6 levels at higher concentrations.
Antimicrobial Activity
Emerging research also suggests that this compound may possess antimicrobial properties. Similar compounds have demonstrated activity against various bacterial strains.
Table: Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound X | E. coli | 32 µg/mL |
| Compound Y | S. aureus | 16 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
